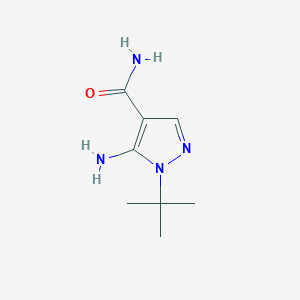

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-1-tert-butylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXVDCXWFVBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618740 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186190-79-4 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with appropriate reagents. For instance, the preparation of pyrazolebromide from potassium tricyanomethanide can be accomplished in two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Substitution Reactions at the Pyrazole Ring

The electron-rich pyrazole ring facilitates electrophilic substitution, particularly at positions adjacent to the amino and carboxamide groups.

Carboxamide Modifications

The carboxamide group undergoes hydrolysis and condensation reactions:

Amino Group Reactivity

The amino group participates in diazotization and acylation:

Cross-Coupling Reactions

The introduction of halogens (e.g., bromine) enables transition-metal-catalyzed couplings:

Ring Expansion and Heterocycle Formation

The amino and carboxamide groups facilitate cyclocondensation to form fused heterocycles:

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Major Product(s) | Key Findings | References |

|---|---|---|---|---|

| Amino → Nitro | KMnO₄, H₂O, 60°C | 5-Nitro-1-tert-butyl-1H-pyrazole-4-carboxamide | Oxidized nitro derivatives serve as precursors for explosives research. | |

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 5-Amino-1-tert-butyl-1H-pyrazole-4-methanol | Reduction of ester intermediates to alcohols (if present). |

Key Mechanistic Insights

- Steric Effects : The tert-butyl group directs electrophilic substitution to position 3 by shielding positions 1 and 2 .

- Tautomerism : The 5-amino tautomer dominates in solution, enhancing nucleophilicity at N1 and C4 .

- Acid/Base Catalysis : Acidic conditions stabilize the pyrazole ring during nitration, while basic media promote cross-coupling .

科学研究应用

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide and its analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Substituent Effects on Physicochemical Properties: The tert-butyl group at position 1 enhances steric hindrance and metabolic stability compared to smaller substituents like methyl or 2-hydroxyethyl . Replacing the carboxamide at position 4 with an ester (e.g., ethyl or methyl) increases lipophilicity but reduces hydrogen-bonding capacity, impacting solubility and target interactions . The bromo substituent at position 3 (as in 5-amino-3-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile) facilitates further functionalization via cross-coupling reactions, a critical feature in medicinal chemistry .

Carboxamide-containing analogs are often prioritized for their balanced solubility and stability, whereas ester derivatives may serve as prodrugs .

Synthetic Versatility: The Sandmeyer reaction-based synthesis of this compound allows for efficient introduction of aryl groups at position 3, enabling diversity-oriented derivatization .

Availability and Practical Considerations

While this compound is listed as discontinued by some suppliers (e.g., CymitQuimica) , it remains accessible through custom synthesis routes. Its analogs, such as ethyl or methyl esters, are commercially available and offer alternative pathways for researchers .

生物活性

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure enables it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182.22 g/mol. The compound features a carboxamide functional group at the 4-position of the pyrazole ring, which plays a crucial role in its biological activity.

Antiparasitic Activity

One of the notable biological activities of this compound is its anti-parasitic effects, particularly against Toxoplasma gondii, a parasite that poses significant health risks to immunocompromised individuals. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on the growth of the parasite, suggesting its potential as a therapeutic agent for treating toxoplasmosis.

Protein Kinase Inhibition

The compound has also been studied for its inhibitory effects on specific protein kinases , which are pivotal in cellular signaling pathways. For instance, it has shown promise in inhibiting p56 Lck, a kinase involved in T-cell receptor signaling, which could have implications for immunological disorders and cancer therapies .

The mechanism of action of this compound involves its ability to form hydrogen bonds with biological macromolecules due to its amino and carboxamide groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide | Bromo substituent at position 3 | Enhanced anti-parasitic activity |

| 5-amino-1-(ethyl)-1H-pyrazole-4-carboxamide | Ethyl group instead of tert-butyl | Varying potency against different targets |

| 5-amino-3-(6-methoxyquinolin-2-yl)-1H-pyrazole-4-carboxamide | Quinoline moiety addition | Potential anti-cancer properties |

| 5-amino-3-(7-cyclopropoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide | Cyclopropoxy substituent | Targeting specific kinases in cancer therapy |

Study on Cryptosporidium

Research has indicated that derivatives based on the pyrazole scaffold, including this compound, exhibit efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vivo studies demonstrated that certain analogs significantly reduced oocyst shedding in infected models without observable toxicity at higher doses .

Anticancer Potential

Recent investigations into pyrazole derivatives have shown promising anticancer activity across various cancer cell lines. Compounds with similar structures have been reported to inhibit the growth of lung, brain, colorectal, and breast cancer cells. The potential for developing new anticancer agents based on this scaffold is significant, particularly given their ability to target multiple signaling pathways involved in tumor growth .

常见问题

Q. What are the validated synthetic routes for 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with tert-butyl hydrazine, followed by hydrolysis and functionalization. Key intermediates like 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 112779-14-3) are critical . Yield optimization involves adjusting reaction parameters (temperature, solvent polarity) and using catalysts like DMF-DMA for cyclization . Post-synthetic purification via column chromatography or recrystallization improves purity .

Q. How should researchers characterize the structural purity of this compound?

Use multi-modal characterization:

- IR spectroscopy to confirm carboxamide (-CONH2) and amino (-NH2) functional groups .

- ¹H-NMR to verify tert-butyl protons (δ 1.3–1.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion validation .

- Elemental analysis (C, H, N) to confirm stoichiometric ratios .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Analgesic/anti-inflammatory activity : Tail-flick test or carrageenan-induced paw edema models, comparing efficacy to standard NSAIDs .

- Anticonvulsant screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests .

- Cytotoxicity : MTT assay on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding affinities with targets like cyclooxygenase-2 (COX-2) or GABA receptors using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) .

Q. How do structural modifications (e.g., tert-butyl vs. aryl substituents) impact bioactivity?

Comparative studies show:

- tert-butyl groups enhance metabolic stability due to steric hindrance but may reduce solubility .

- Aryl substituents (e.g., 4-fluorophenyl) improve target affinity via π-π interactions but increase cytotoxicity .

Methodology: Synthesize analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide) and compare IC50 values in dose-response assays .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Standardize assay conditions : Use identical cell lines, incubation times, and solvent controls.

- Validate purity : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .

- Meta-analysis : Cross-reference data from PubChem, excluding unreliable sources (e.g., BenchChem) .

Q. What advanced techniques optimize reaction scalability for industrial research?

Q. How can researchers investigate the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Long-term stability : Store at –20°C in amber vials with desiccants; monitor purity quarterly via HPLC .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H-NMR (DMSO-d6) | δ 1.35 (s, 9H, tert-butyl), δ 6.82 (s, 1H, pyrazole-H), δ 7.2 (s, 2H, -NH2) | |

| IR (KBr) | 3350 cm⁻¹ (-NH2), 1660 cm⁻¹ (C=O) |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent | IC50 (COX-2 inhibition) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| tert-butyl | 12.3 µM | 0.8 | |

| 4-fluorophenyl | 8.7 µM | 0.5 | |

| 4-bromophenyl | 9.5 µM | 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。